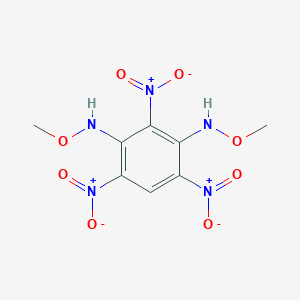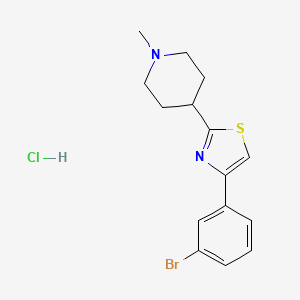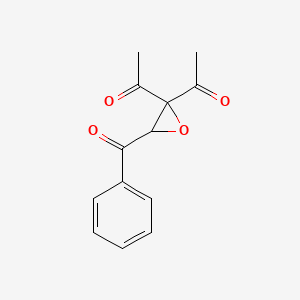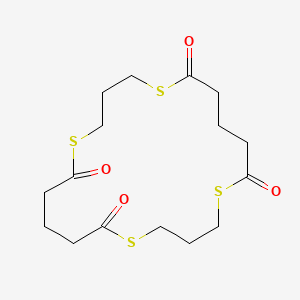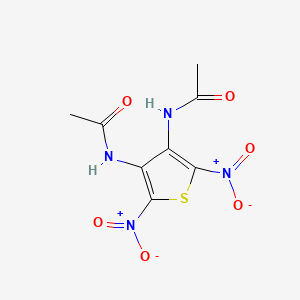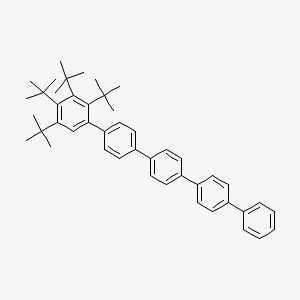
Tetra-t-butyl-p-quinquephenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white crystalline powder and has a molecular weight of 606.93 . This compound is notable for its use in various scientific research applications, particularly in the field of fluorescence studies.
Méthodes De Préparation
The synthesis of tetra-t-butyl-p-quinquephenyl involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of gas phase ultraviolet laser-induced fluorescence, following the heating of a steel substrate by a pulsed 1.06-µm Nd:YAG laser . The fluorescence signal intensity is linear in concentration up to at least 30 monolayers and shows infrared power threshold behavior, as expected for evaporation, at approximately 0.2 J/cm² . Industrial production methods may vary, but they generally involve similar principles of controlled heating and fluorescence monitoring.
Analyse Des Réactions Chimiques
Tetra-t-butyl-p-quinquephenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it exhibits dynamic redox behavior upon cyclic voltammetry and reversible photochemical-thermal isomerization between the quinone and diradical forms . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tetra-t-butyl-p-quinquephenyl is widely used in scientific research due to its unique fluorescence properties. It has been studied for its absorption, fluorescence, and emission anisotropy spectra, as well as quantum yields and fluorescence decay times in various solvents . This compound is particularly valuable in the study of large aromatic molecules and their behavior under different conditions. It is also used in the development of dye lasers and other photonic applications .
Mécanisme D'action
The mechanism of action of tetra-t-butyl-p-quinquephenyl involves its interaction with light and subsequent fluorescence. . This property makes it useful in various fluorescence-based applications, including imaging and spectroscopy. The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths.
Comparaison Avec Des Composés Similaires
Tetra-t-butyl-p-quinquephenyl can be compared to other similar compounds such as p-quaterphenyl, 4,4’‘-bis-(2-butyloctyloxy)-p-quaterphenyl, and 2,5,2’‘,5’'-tetramethyl-p-quinquephenyl . These compounds share similar fluorescence properties but differ in their molecular structures and specific applications. For example, p-quaterphenyl has a slightly lower quantum yield compared to this compound, making the latter more efficient in certain fluorescence applications .
Propriétés
Numéro CAS |
90167-52-5 |
|---|---|
Formule moléculaire |
C46H54 |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
1,2,3,4-tetratert-butyl-5-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C46H54/c1-43(2,3)39-30-38(40(44(4,5)6)42(46(10,11)12)41(39)45(7,8)9)37-28-26-36(27-29-37)35-24-22-34(23-25-35)33-20-18-32(19-21-33)31-16-14-13-15-17-31/h13-30H,1-12H3 |
Clé InChI |
BDWUGQUNTTVKND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


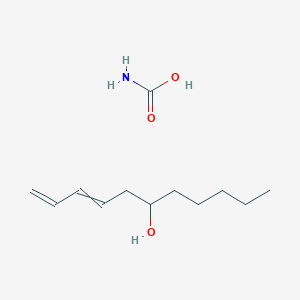
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
